9-Cyclohexyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Cyclohexyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene: is a cyclic hydrocarbon compound characterized by its unique structure, which includes a cyclohexyl group attached to an octahydro-xanthene core. This compound falls under the category of cycloalkanes, which are saturated hydrocarbons with carbon atoms arranged in a ring structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclohexyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of xanthene derivatives in the presence of a cyclohexyl group. This process often requires catalysts such as palladium or platinum and is conducted under high-pressure hydrogen gas .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Cyclohexyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene undergoes various chemical reactions, including:
Reduction: Reduction reactions can further saturate the compound or reduce any functional groups present.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halogens (Cl₂, Br₂), Lewis acids (AlCl₃)
Major Products:
Oxidation: Ketones, alcohols
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-Cyclohexyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: Research is ongoing to explore the medicinal properties of this compound and its derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism by which 9-Cyclohexyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene exerts its effects depends on its specific interactions with molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary based on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane: A simpler cycloalkane with a single ring structure.
Xanthene: The parent compound without the cyclohexyl group.
Octahydro-xanthene: A similar compound with a fully saturated xanthene core.
Uniqueness: 9-Cyclohexyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is unique due to the presence of both a cyclohexyl group and an octahydro-xanthene core. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
36795-10-5 |
---|---|
Molekularformel |
C19H28O |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
9-cyclohexyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene |
InChI |
InChI=1S/C19H28O/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h14,19H,1-13H2 |
InChI-Schlüssel |
PFFASKGNQSNEEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2C3=C(CCCC3)OC4=C2CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.